molecular formula C8H12O B14498144 2-Methylcyclohept-2-en-1-one CAS No. 65371-57-5

2-Methylcyclohept-2-en-1-one

Cat. No.: B14498144
CAS No.: 65371-57-5
M. Wt: 124.18 g/mol
InChI Key: OKEGBZRAOCYTJW-UHFFFAOYSA-N
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Description

2-Methylcyclohept-2-en-1-one is an organic compound with the molecular formula C8H12O. It is a seven-membered ring ketone with a methyl group and a double bond. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohept-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 2-methylcyclohexanone with a strong base can lead to the formation of the desired compound through an intramolecular aldol condensation .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. The use of palladium or rhodium catalysts can facilitate the cyclization and dehydrogenation of suitable precursors, leading to high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohept-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylcyclohept-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclohept-2-en-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of the ketone group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological effects .

Comparison with Similar Compounds

  • 2-Methylcyclohexanone
  • 2-Cyclohexen-1-one
  • Cycloheptanone
  • Cyclohept-2-en-1-one

Comparison: 2-Methylcyclohept-2-en-1-one is unique due to its seven-membered ring structure and the presence of both a methyl group and a double bond. This combination of features imparts distinct reactivity and properties compared to its six-membered ring analogs like 2-Methylcyclohexanone and 2-Cyclohexen-1-one. The larger ring size and additional unsaturation make it more versatile in synthetic applications .

Properties

IUPAC Name

2-methylcyclohept-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-5-3-2-4-6-8(7)9/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEGBZRAOCYTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500925
Record name 2-Methylcyclohept-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65371-57-5
Record name 2-Methylcyclohept-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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